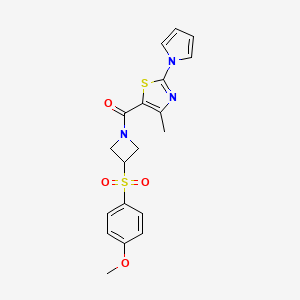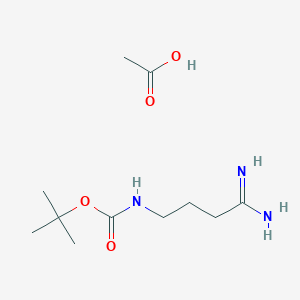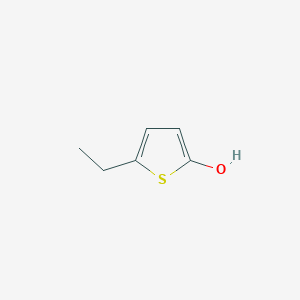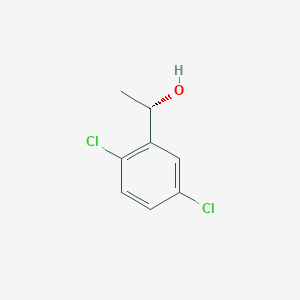
(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a sulfonyl group, an azetidinyl group, a methyl group, a pyrrolyl group, and a thiazolyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups and rings. The molecule likely has a rigid structure due to the presence of the rings, and the different functional groups could potentially allow for various types of chemical interactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone and its derivatives have seen significant interest in the field of medicinal chemistry due to their biological and pharmacological potencies. For instance, Jagannadham et al. (2019) discuss the synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting the importance of sulfonamide rings and their derivatives in pharmaceuticals. They detail the synthesis process involving condensation and annulation steps to yield compounds with potential biological activities (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).
Imaging Agents for Parkinson's Disease
Wang et al. (2017) explored the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. This work showcases the compound's relevance in neurodegenerative disease research, providing a method for its synthesis and evaluation as an imaging agent, indicating its utility in diagnosing and understanding Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Biological Activities
Research on derivatives containing the arylsulfonyl moiety, such as the synthesis, structure, and biological activities of [5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones, has shown favorable herbicidal and insecticidal activities. This illustrates the compound's utility in agricultural sciences and pest management strategies, showcasing its broad applicability beyond medicinal chemistry (Wang, Wu, Liu, Li, Song, & Li, 2015).
Antiestrogenic Activity
The compound's derivatives have also been investigated for their antiestrogenic activity. Jones et al. (1979) synthesized a methanone derivative showing potent antiestrogenic activity, demonstrating its potential in the development of therapies for estrogen receptor-positive cancers (Jones, Suarez, Massey, Black, & Tinsley, 1979).
Carbonic Anhydrase Inhibitors
Akbaba et al. (2013) provide insights into the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. This research underscores the compound's relevance in developing new therapeutic agents for conditions involving abnormal carbonic anhydrase activity, such as glaucoma or edema (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-17(27-19(20-13)21-9-3-4-10-21)18(23)22-11-16(12-22)28(24,25)15-7-5-14(26-2)6-8-15/h3-10,16H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVJRYIYCIPCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2713173.png)

![2,4-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2713177.png)
![ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2713178.png)
![3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2713179.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2713181.png)

![4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2713185.png)
![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)



![Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2713195.png)